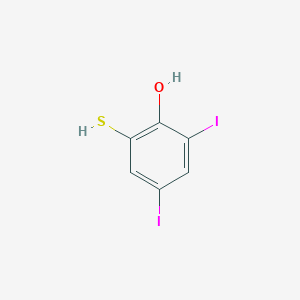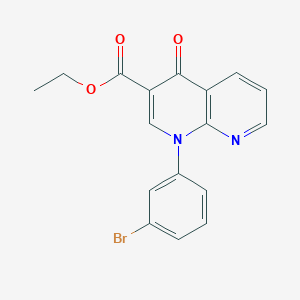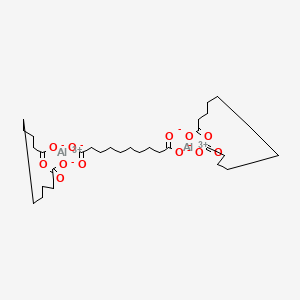
Aluminum sebacate
Vue d'ensemble
Description
Aluminum sebacate is a chemical compound formed by the reaction of decanedioic acid with aluminum. Decanedioic acid, also known as sebacic acid, is a dicarboxylic acid with the formula C10H18O4. The aluminum salt of decanedioic acid is used in various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of decanedioic acid, aluminum salt (3:2) typically involves the reaction of decanedioic acid with aluminum hydroxide or aluminum chloride. The reaction is carried out in an aqueous medium, and the resulting product is filtered and dried to obtain the aluminum salt.
Industrial Production Methods
In industrial settings, the production of decanedioic acid, aluminum salt (3:2) involves large-scale reactions using decanedioic acid and aluminum compounds. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum sebacate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can alter the oxidation state of the aluminum in the compound.
Substitution: The aluminum in the compound can be substituted with other metals or elements under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with decanedioic acid, aluminum salt (3:2) include oxidizing agents, reducing agents, and other metal salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving decanedioic acid, aluminum salt (3:2) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different carboxylic acids, while substitution reactions can yield various metal salts.
Applications De Recherche Scientifique
Aluminum sebacate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological effects and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of decanedioic acid, aluminum salt (3:2) involves its interaction with various molecular targets and pathways. The aluminum component can bind to proteins and enzymes, affecting their function and activity. The decanedioic acid component can interact with cellular membranes and other biological molecules, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Decanedioic acid, magnesium salt (3:2)
- Decanedioic acid, calcium salt (3:2)
- Decanedioic acid, zinc salt (3:2)
Uniqueness
Aluminum sebacate is unique due to its specific chemical structure and properties. The aluminum component provides distinct reactivity and interaction capabilities compared to other metal salts of decanedioic acid. This uniqueness makes it valuable in specific industrial and research applications.
Propriétés
Numéro CAS |
5505-62-4 |
|---|---|
Formule moléculaire |
C30H48Al2O12 |
Poids moléculaire |
654.7 g/mol |
Nom IUPAC |
dialuminum;decanedioate |
InChI |
InChI=1S/3C10H18O4.2Al/c3*11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h3*1-8H2,(H,11,12)(H,13,14);;/q;;;2*+3/p-6 |
Clé InChI |
ITPKQLWJKWUWPB-UHFFFAOYSA-H |
SMILES canonique |
C(CCCCC(=O)[O-])CCCC(=O)[O-].C(CCCCC(=O)[O-])CCCC(=O)[O-].C(CCCCC(=O)[O-])CCCC(=O)[O-].[Al+3].[Al+3] |
Numéros CAS associés |
111-20-6 (Parent) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

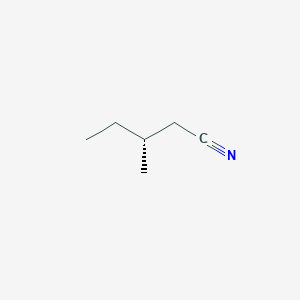
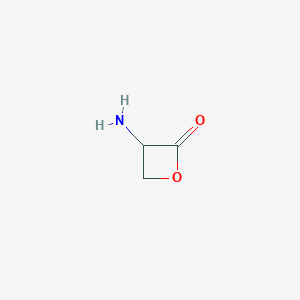
![2-Chlorofuro[3,2-d]pyrimidin-4-amine](/img/structure/B8693922.png)
![1-Oxa-4-azaspiro[4.5]decane-4-ethanol](/img/structure/B8693927.png)
![Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B8693933.png)
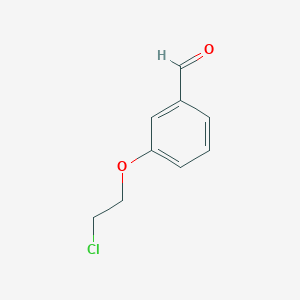
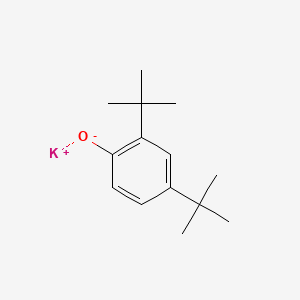
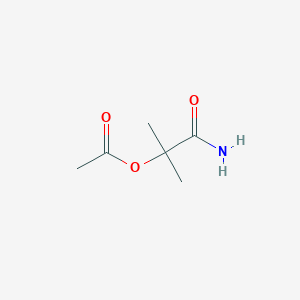
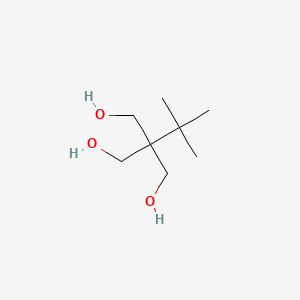
![3-[4-(Trifluoromethyl)phenyl]pentan-3-amine](/img/structure/B8693956.png)
